2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group attached to a piperazine ring, and a quinazolinone core. The presence of these functional groups contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common method includes the reaction of 2-fluorophenylpiperazine with a quinazolinone derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of palladium catalysts and polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. Molecular docking studies have shown that the binding site of this compound may differ from that of other conventional inhibitors, suggesting a unique mode of action .
Comparison with Similar Compounds
Similar Compounds
4-[(4-(2-fluorophenyl)piperazin-1-yl)methyl]-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): This compound is structurally similar and has been studied for its selective inhibition of equilibrative nucleoside transporters.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another related compound, known for its acetylcholinesterase inhibitory activity.
Uniqueness
2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-dihydroquinazolin-5(6H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-trimethyl-6,8-dihydroquinazolin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O/c1-14-19-16(12-21(2,3)13-18(19)27)24-20(23-14)26-10-8-25(9-11-26)17-7-5-4-6-15(17)22/h4-7H,8-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEJRKNNLJROEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4F)CC(CC2=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.